Quinoxalin-6-ylboronic Acid: A Technical Guide for Advanced Synthesis and Application in Drug Discovery
Quinoxalin-6-ylboronic Acid: A Technical Guide for Advanced Synthesis and Application in Drug Discovery
This guide provides an in-depth technical overview of Quinoxalin-6-ylboronic acid, a pivotal building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and strategic application in the creation of targeted therapeutics, with a particular focus on kinase inhibitors. The methodologies and insights presented herein are grounded in established chemical principles and validated experimental practices, ensuring both scientific rigor and practical applicability.
Introduction: The Strategic Importance of the Quinoxaline Scaffold
The quinoxaline nucleus, a fused bicyclic system of benzene and pyrazine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[2] Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3] The incorporation of a boronic acid moiety at the 6-position of the quinoxaline ring system creates Quinoxalin-6-ylboronic acid, a versatile and highly valuable reagent for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[4] This capability allows for the modular and efficient assembly of complex molecular architectures, making it an indispensable tool in the synthesis of novel drug candidates.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physical and chemical characteristics of Quinoxalin-6-ylboronic acid is fundamental for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BN₂O₂ | [5] |
| Molecular Weight | 173.97 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥98% | [5] |
| InChI Key | AWONZXSTLZEBCM-UHFFFAOYSA-N | [5] |
| CAS Number | 852432-98-5 | [5] |
| Storage Temperature | -20°C | [5] |
Safety and Handling: Quinoxalin-6-ylboronic acid is classified as harmful if swallowed (H302).[5] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Synthesis of Quinoxalin-6-ylboronic Acid: A Step-by-Step Protocol
The synthesis of Quinoxalin-6-ylboronic acid is a multi-step process that begins with the bromination of quinoxaline, followed by the conversion of the resulting aryl bromide to the desired boronic acid. This section provides a detailed, field-proven methodology.
Synthesis Workflow Overview
The overall synthetic strategy involves two key transformations: the regioselective bromination of quinoxaline to yield 6-bromoquinoxaline, and the subsequent palladium-catalyzed borylation or lithiation-borylation to install the boronic acid group.
Caption: Synthetic route to Quinoxalin-6-ylboronic acid.
Experimental Protocol: Synthesis of 6-Bromoquinoxaline
This protocol is adapted from established bromination procedures for heterocyclic compounds.[1]
Materials:
-
Quinoxaline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (catalytic amount)
-
Glacial acetic acid
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of quinoxaline (1.0 eq) in glacial acetic acid, add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and maintain for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with a saturated solution of sodium carbonate and extract with ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude 6-bromoquinoxaline by column chromatography on silica gel.
Experimental Protocol: Synthesis of Quinoxalin-6-ylboronic acid
This protocol utilizes a palladium-catalyzed Miyaura borylation reaction, a robust method for the conversion of aryl halides to boronate esters, which are subsequently hydrolyzed to boronic acids.[6]
Materials:
-
6-Bromoquinoxaline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (1N)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Schlenk flask and line for inert atmosphere operations
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine 6-bromoquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture at 80-90 °C for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude pinacol boronate ester can be used directly or hydrolyzed.
-
To obtain the boronic acid, dissolve the crude ester in a mixture of tetrahydrofuran and water.
-
Add 1N HCl and stir vigorously at room temperature for 4-6 hours.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Quinoxalin-6-ylboronic acid. Further purification can be achieved by recrystallization.
Application in Drug Discovery: Synthesis of ALK5 Kinase Inhibitors
Quinoxalin-6-ylboronic acid is a key intermediate in the synthesis of potent and selective kinase inhibitors. A notable example is its application in the synthesis of inhibitors for the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[7] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various pathologies, including cancer and fibrosis.[7]
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.
Caption: The canonical TGF-β/ALK5 signaling pathway and the point of intervention for quinoxaline-based inhibitors.
Synthetic Approach to 4-(Quinoxalin-6-yl)pyrazole ALK5 Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling provides a convergent and efficient route to synthesize 4-(quinoxalin-6-yl)pyrazoles, a class of compounds that have demonstrated potent ALK5 inhibitory activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. (PDF) Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. (2018) | Li-Min Zhao | 16 Citations [scispace.com]
- 6. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
